molecular formula C11H12N2O3S B2917459 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole CAS No. 320421-98-5

4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole

Cat. No.: B2917459
CAS No.: 320421-98-5
M. Wt: 252.29
InChI Key: VHSRDLALOAEGLQ-UHFFFAOYSA-N
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Description

Compound Overview 4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole is a synthetic organic compound featuring a 1,2,3-thiadiazole ring linked to a 2,4,5-trimethoxyphenyl substituent. It is supplied as a high-purity solid for research and development purposes. The compound is defined by the molecular formula C 11 H 12 N 2 O 3 S and a molecular weight of 252.29 g/mol. Its structure is characterized by the CAS registry number 320421-98-5 . Research Value and Potential Applications This compound is of significant interest in medicinal and agrochemical research due to the synergistic pharmacological profile of its molecular components. The 1,2,3-thiadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Compounds containing this heterocycle have been extensively studied for their potential anticonvulsant, antimicrobial, and insecticidal properties . Furthermore, the trimethoxyphenyl (TMP) group is a well-established pharmacophore in numerous potent bioactive agents . It is frequently found in molecules that exhibit strong anti-cancer effects, particularly through the inhibition of tubulin polymerization, a key mechanism for disrupting cell division in tumors . The integration of these two motifs into a single molecule makes this compound a promising candidate for the development of new therapeutic and agrochemical agents. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives or as a standard in biological screening assays. Handling and Storage To maintain stability and purity, this product requires cold-chain transportation and storage. Please refer to the safety data sheet (SDS) for detailed handling, storage, and safety information. Notice for Researchers This product is sold for laboratory research purposes only. It is strictly not for use as a drug, agricultural chemical, or for any other human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,4,5-trimethoxyphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRDLALOAEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CSN=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positions

Key Example : 4-(3,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole derivatives (CA-4 analogs)

  • Structural Difference : The trimethoxyphenyl group is shifted to position 3,4,5 instead of 2,4,5.
  • Activity : Derivatives with the 3,4,5-trimethoxyphenyl group at position 4 of the thiadiazole ring exhibit potent cytotoxicity (IC50 = 13.4–86.6 nM in HL-60, HCT-116, and HMEC-1 cells) and tubulin inhibition comparable to CA-4. Positioning this group at the 5th position reduces activity, highlighting the importance of substitution patterns .

Fused Triazolo-Thiadiazole Derivatives

Key Examples :

  • 3-(3,4,5-Trimethoxyphenyl)-6-[2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole
  • 6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Structural Difference : Fusion of triazole and thiadiazole rings alters planarity and electronic properties.
  • Activity : These compounds show antimicrobial and anti-inflammatory activities but lack direct tubulin-targeting effects. Their GI50 values (e.g., 0.70 μM in HeLa cells for Hsp90 inhibitors) are less potent than the target compound’s nM-range activity .

1,3,4-Thiadiazole Isomers

Key Example : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

  • Structural Difference : The sulfur atom is at position 1 in the 1,3,4-thiadiazole isomer versus position 2 in 1,2,3-thiadiazole.
  • This underscores the pharmacological divergence caused by isomerism .

Heteroatom Variations: Selenium Analogs

Key Example : 4-(α-Tocopheryl)methyl-1,2,3-selenadiazole

  • Structural Difference : Sulfur in 1,2,3-thiadiazole is replaced with selenium.
  • Activity : Selenadiazoles display enhanced radical scavenging and antimicrobial properties but reduced anticancer efficacy compared to sulfur-containing analogs .

Substituent Effects: Phenyl vs. Trimethoxyphenyl Groups

Key Example : 4,5-Diphenyl-1,2,3-thiadiazole

  • Structural Difference : Lacks methoxy groups; features phenyl substituents at positions 4 and 5.

Data Tables

Table 1: Pharmacological Comparison of Key Compounds

Compound Core Structure Key Substituents Biological Target Potency (IC50/GI50) Source
4-(2,4,5-Trimethoxyphenyl)-1,2,3-TDZ 1,2,3-Thiadiazole 2,4,5-Trimethoxyphenyl (C-4) Tubulin polymerization 13.4–86.6 nM
4-(3,4,5-Trimethoxyphenyl)-1,2,3-TDZ 1,2,3-Thiadiazole 3,4,5-Trimethoxyphenyl (C-4) Tubulin polymerization 13.4–86.6 nM
4,5-Diphenyl-1,2,3-TDZ 1,2,3-Thiadiazole Phenyl (C-4, C-5) CYP450 enzymes N/A (antibiotic)
6-(2-Methylphenyl)-3-TMP-Triazolo-TDZ Triazolo[3,4-b]thiadiazole 3,4,5-Trimethoxyphenyl (C-3) Hsp90 0.70 μM (HeLa)

Table 2: Structural and Electronic Comparisons

Compound Heteroatom Aromatic System Key Interactions
4-(2,4,5-Trimethoxyphenyl)-1,2,3-TDZ S, N Planar π-π stacking, hydrogen bonding
1,3,4-Thiadiazole derivatives S, N Non-planar Hydrogen bonding, hydrophobic
1,2,3-Selenadiazole derivatives Se, N Planar Radical interactions, enhanced lipophilicity

Key Findings

Substituent Position : The 4th position of the 1,2,3-thiadiazole ring is optimal for trimethoxyphenyl groups to maximize tubulin inhibition .

Heteroatom Effects : Sulfur in 1,2,3-thiadiazole provides better tubulin binding than selenium in selenadiazoles, but selenium enhances antimicrobial activity .

Isomerism : 1,2,3-Thiadiazoles are more effective in anticancer applications, while 1,3,4-thiadiazoles excel in antimicrobial roles .

Methoxy Groups : The 2,4,5-trimethoxy configuration is critical for tubulin binding, whereas phenyl groups shift activity toward CYP inhibition .

Biological Activity

4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms and have been extensively studied for their pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring substituted with a trimethoxyphenyl group. This specific substitution pattern is believed to enhance its biological activity compared to other thiadiazole derivatives.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to reduce cell viability in various cancer cell lines. In one study, derivatives were evaluated on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, revealing that several thiadiazoles decreased cell viability below 50% at concentrations of 200 μM after 24 hours of treatment . The IC50 values for these compounds suggest potent activity against tumor cells.

CompoundCell LineIC50 (μM)
This compoundLoVo<200
Other ThiadiazolesMCF-7>200

Antimicrobial Activity

Thiadiazoles are also noted for their antimicrobial properties. A review highlighted various derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, some thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 μg/ml against Bacillus subtilis and Staphylococcus epidermidis . This suggests that this compound may also possess similar antimicrobial efficacy.

PathogenMIC (μg/ml)
Bacillus subtilis0.0039
Staphylococcus epidermidis0.0078

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. Compounds containing the thiadiazole scaffold have shown effectiveness in reducing inflammation markers in vitro and in vivo models . This property is crucial for developing treatments for inflammatory diseases.

Study on Anticancer Properties

A recent investigation focused on the anticancer effects of various thiadiazole derivatives including this compound. The study utilized dose-response curves to assess cell viability across different concentrations. Results indicated that this compound significantly inhibited the proliferation of LoVo cells with an IC50 value indicative of its potency compared to standard anticancer agents like Cisplatin .

Antimicrobial Screening

Another study evaluated the antimicrobial activity of a series of thiadiazoles against multiple pathogens. The results showed that certain derivatives exhibited strong antibacterial effects with MIC values comparable to established antibiotics. This positions thiadiazoles as promising candidates for further development in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes are refluxed with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization involves adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), and catalyst selection (e.g., triethylamine or PTCs like BnEt3N+Br−) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions and purity, while infrared (IR) spectroscopy identifies functional groups (e.g., C=S or N–H stretches) . Single-crystal X-ray diffraction (SC-XRD) resolves 3D molecular geometry, as demonstrated in studies of structurally analogous triazolothiadiazoles (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.036–0.099) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antimicrobial and antifungal activities are assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Anticancer potential is evaluated using cytotoxicity assays (e.g., MTT) on cell lines like HeLa or MCF-7 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodology : Systematic substitution of the trimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) and thiadiazole modifications (e.g., introducing thiol or sulfanyl groups) are tested. Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like α-glucosidase or COX-2 .

Q. How can contradictions in structural or pharmacological data be resolved?

  • Methodology : Conflicting crystallographic data (e.g., bond length discrepancies) are addressed via high-resolution SC-XRD (e.g., data-to-parameter ratio >15:1) . For pharmacological inconsistencies, dose-response curves and in vivo validation (e.g., murine models) clarify efficacy thresholds and toxicity .

Q. What advanced techniques elucidate the compound’s binding mechanisms with biological targets?

  • Methodology : Molecular docking and dynamics simulations (e.g., GROMACS) model interactions with enzymes (e.g., acetylcholinesterase). Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants (Kd) .

Q. How can researchers address gaps in pharmacokinetic data for this compound?

  • Methodology : In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) and HPLC-based plasma protein binding studies are conducted. Metabolite identification via LC-MS/MS reveals metabolic pathways .

Q. What challenges arise in electrochemical analysis, and how are they mitigated?

  • Methodology : Cyclic voltammetry (CV) identifies redox-active moieties (e.g., thiadiazole ring). Challenges like irreversible oxidation are addressed using scan rate variations or electrolyte optimization (e.g., TBAPF6 in acetonitrile) .

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